
2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine is a bicyclic heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities and therapeutic functions, including anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by the presence of a benzene ring fused to a seven-membered diazepine ring with three methyl groups attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine typically involves the condensation of 1,2-phenylenediamine with acetone. This reaction can be carried out under various conditions, including microwave irradiation and conventional heating. For instance, the reaction of 1,2-phenylenediamine with excess acetone in ethanol under microwave irradiation results in the formation of the benzodiazepine . The reaction mechanism involves the condensation of two moles of acetone with the amine groups, leading to the formation of the benzodiazepine, which crystallizes as an iminium cation forming a salt with the isophthalate anion .
Industrial Production Methods: Industrial production methods for this compound may involve the use of treated natural zeolite catalysts under solvent-free conditions. The cyclocondensation of 1,2-phenylenediamine and acetone using treated natural zeolite catalyst at 50°C for 2 hours has been reported to yield the desired product with high efficiency . The catalyst can be reused multiple times, making this method economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including condensation, cyclization, and substitution reactions. The compound can be synthesized through the condensation of 1,2-phenylenediamine with acetone, resulting in the formation of the benzodiazepine ring .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 1,2-phenylenediamine, acetone, and ethanol. The reaction can be carried out under microwave irradiation or conventional heating conditions . Additionally, treated natural zeolite catalysts can be used to enhance the reaction efficiency under solvent-free conditions .
Major Products Formed: The major product formed from the condensation reaction of 1,2-phenylenediamine with acetone is this compound. This compound crystallizes as an iminium cation forming a salt with the isophthalate anion .
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various benzodiazepine derivatives. In biology and medicine, benzodiazepines are known for their anxiolytic, anticonvulsant, and muscle relaxant properties . The compound’s unique structure makes it a valuable target for drug design and development, particularly in the field of neuropharmacology.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. Benzodiazepines enhance the effect of the neurotransmitter GABA by binding to the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron . This results in the sedative, anxiolytic, and muscle relaxant effects commonly associated with benzodiazepines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2,2,4-Trimethyldecahydro-1H-1,5-benzodiazepine include other benzodiazepines such as diazepam, alprazolam, and lorazepam. These compounds share a similar core structure but differ in their substituents and pharmacological properties .
Uniqueness: this compound is unique due to its specific substitution pattern, which includes three methyl groups. This structural feature may influence its binding affinity and selectivity for the GABA-A receptor, potentially leading to distinct pharmacological effects compared to other benzodiazepines .
Eigenschaften
CAS-Nummer |
88707-91-9 |
|---|---|
Molekularformel |
C12H24N2 |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
2,4,4-trimethyl-1,2,3,5,5a,6,7,8,9,9a-decahydrobenzo[b][1,4]diazepine |
InChI |
InChI=1S/C12H24N2/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h9-11,13-14H,4-8H2,1-3H3 |
InChI-Schlüssel |
ZGKVNNKOTXXTIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC2CCCCC2N1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
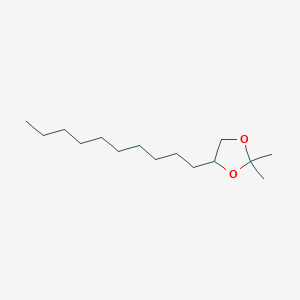
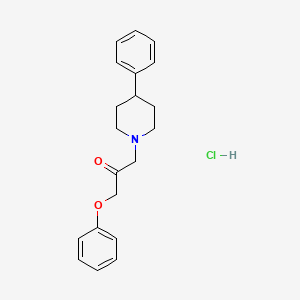
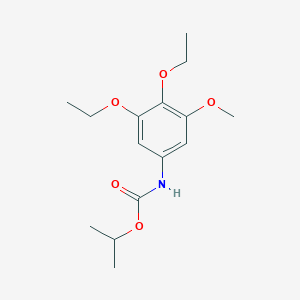
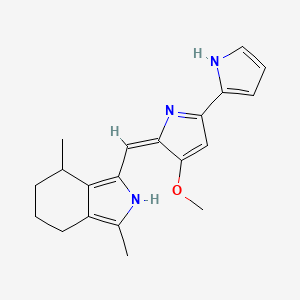
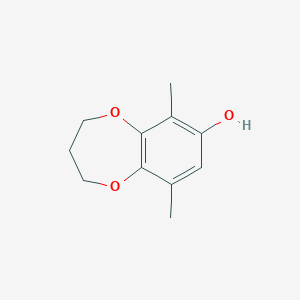
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)

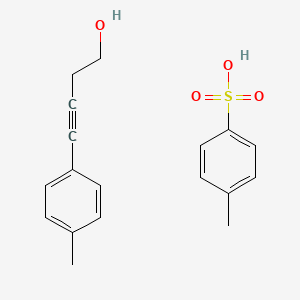
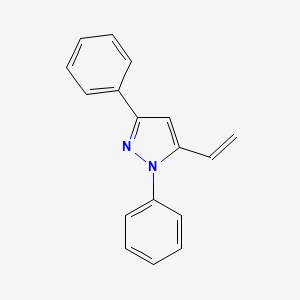
phosphanium perchlorate](/img/structure/B14403115.png)
